(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine
Description
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a phenyl ring at the 3-position, with a methanamine (-CH2NH2) moiety attached to the phenyl group.
Properties
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOTZRZQXMJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640330 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-45-3 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a methanamine group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted phenyl ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its activity against certain diseases or conditions.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Steric Bulk: The tert-butyl group in (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine and the cyclopentyl group in 3-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-amine introduce steric hindrance, which may affect conformational flexibility and receptor binding .
Functional Group Modifications :
- N-Methylation : 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine demonstrates reduced basicity due to the N-methyl group, altering solubility and pharmacokinetic profiles compared to primary amines like the target compound .
- Schiff Base Formation : The pyridinyl-imine in (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine enables coordination with metal ions, a feature absent in the target compound .
Biological Activity
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is an organic compound characterized by its unique structural features, which include a phenyl ring substituted with a 1-methyl-1H-pyrazole moiety and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the pyrazole ring is significant, as pyrazole derivatives are known for their diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : This compound interacts with various enzymes and receptors, influencing biochemical pathways involved in metabolism and signal transduction.
- Biochemical Pathways : It has been shown to affect pathways related to cancer and antioxidant activity, with evidence suggesting cytotoxic effects on human cell lines such as colorectal carcinoma cells .
- Non-Covalent Interactions : The compound likely engages its biological targets through hydrogen bonding, hydrophobic interactions, and ionic interactions.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Cytotoxicity : Preliminary studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Neuroprotective Effects : There is emerging evidence supporting its application in treating neurodegenerative conditions like Alzheimer's disease, where it may improve cognitive functions and manage symptoms related to neurotransmitter imbalances.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Cytotoxicity Study : A study evaluated the effects of this compound on human colorectal carcinoma cells, revealing significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Neuroprotective Potential : Research investigating the neuroprotective properties highlighted that the compound could mitigate oxidative stress-induced neuronal damage, suggesting therapeutic potential in neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
- Substitution on the Phenyl Ring : The phenyl ring is functionalized via nucleophilic substitution reactions to introduce the methanamine group.
- Coupling Reaction : Finally, coupling the pyrazole ring with the substituted phenyl ring under appropriate conditions completes the synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
